molecular formula C21H21BrN2O4S B3864761 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine

N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine

Cat. No. B3864761
M. Wt: 477.4 g/mol
InChI Key: QUXDOVGIIXOQKV-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine, also known as BAM, is a novel fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. BAM is a derivative of methionine and is commonly used as a tool to study protein-protein interactions and enzyme activities. In

Mechanism of Action

N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine works by attaching to specific amino acid residues on proteins and emitting fluorescence upon excitation with light. The fluorescence emitted by N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine can be used to monitor protein-protein interactions and enzyme activities in real-time. The mechanism of action of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine is well understood and has been extensively studied.
Biochemical and physiological effects:
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive probe that can be used in live-cell imaging studies. However, it should be noted that the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine may alter the behavior of proteins or enzymes being studied, and caution should be taken when interpreting the results.

Advantages and Limitations for Lab Experiments

The use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has several advantages in scientific research. It is a non-invasive and non-toxic probe that can be used in live-cell imaging studies. It has a high sensitivity and specificity for protein-protein interactions and enzyme activities. However, the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine also has some limitations. It requires the use of specialized equipment, such as fluorescence microscopes, and may alter the behavior of proteins or enzymes being studied.

Future Directions

There are several future directions for the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in scientific research. One potential application is the development of new drugs that target specific protein-protein interactions or enzyme activities. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine can be used to screen for compounds that disrupt or enhance these interactions or activities. Another future direction is the development of new imaging techniques that use N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine to study the behavior of proteins and enzymes in real-time. Finally, the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in combination with other probes or techniques, such as mass spectrometry or X-ray crystallography, may provide a more comprehensive understanding of protein-protein interactions and enzyme activities.
Conclusion:
In conclusion, N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine is a novel fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. It has been widely used to study protein-protein interactions and enzyme activities and has several advantages over other probes. However, the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine also has some limitations, and caution should be taken when interpreting the results. There are several future directions for the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in scientific research, and it is likely that its use will continue to expand in the coming years.

Scientific Research Applications

N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has been widely used as a fluorescent probe to study protein-protein interactions and enzyme activities. It has been used to study the interactions between proteins involved in DNA replication, transcription, and translation. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has also been used to study the activity of enzymes such as proteases and kinases. In addition, N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has been used to study the conformational changes of proteins upon ligand binding.

properties

IUPAC Name

2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-29-12-11-17(21(27)28)23-20(26)18(13-14-7-9-16(22)10-8-14)24-19(25)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXDOVGIIXOQKV-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine
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N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine
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N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine
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N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine
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N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.